molecular formula C18H21N3O2 B2779616 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide CAS No. 921872-88-0

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2779616
CAS No.: 921872-88-0
M. Wt: 311.385
InChI Key: XACUIAMORSJVOS-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentanecarboxamide moiety linked via an ethyl group to a 6-oxo-3-phenylpyridazine core. The ethyl spacer bridges the pyridazinone and cyclopentane groups, influencing molecular flexibility and solubility.

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17-11-10-16(14-6-2-1-3-7-14)20-21(17)13-12-19-18(23)15-8-4-5-9-15/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACUIAMORSJVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the intermediate compound with cyclopentanecarboxylic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the pyridazine ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1. Anti-Cancer Properties
Research indicates that pyridazinone derivatives, including N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide, exhibit significant anti-cancer activity. The compound has been studied for its ability to inhibit specific cancer cell lines by targeting receptor tyrosine kinases, such as the c-Met receptor, which is involved in tumor growth and metastasis .

2. Neuropharmacological Effects
The compound has shown promise as a potential acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that derivatives with similar structures can enhance cognitive function by increasing acetylcholine levels in the brain .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of various pyridazinone derivatives, including this compound. The compound was tested against multiple cancer cell lines, showing IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective properties, researchers assessed the effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The pyridazinone ring in the target compound contrasts with the hydrazine-carbonothioyl group in analogs. Pyridazinones are rigid and planar, favoring π-π stacking, while hydrazine-carbonothioyl groups introduce sulfur atoms and flexible hydrogen-bonding motifs.
  • Substituents: The target’s 3-phenyl group on pyridazinone may enhance lipophilicity compared to the acylated hydrazine substituents in analogs.
  • Synthetic Accessibility: Analogs in show moderate yields (53–66%), suggesting that the target compound’s synthesis might face similar efficiency challenges, depending on pyridazinone formation conditions .

Physicochemical Properties

  • Melting Points: Analogs with cyclopentanecarboxamide (2.12–2.15) exhibit melting points ranging from 148°C to 195°C. The higher melting points of benzoyl-substituted derivatives (e.g., 2.14: 193–195°C) correlate with increased aromaticity and intermolecular interactions. The target compound’s pyridazinone core may elevate its melting point further due to enhanced crystallinity.
  • Solubility: The hydrazine-carbonothioyl analogs likely exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas the target’s pyridazinone may reduce solubility in aqueous media due to its hydrophobic phenyl group.

Spectroscopic Characterization

confirms the purity and structure of analogs using 1H NMR and LC-MS . For example:

  • Compound 2.14 : NMR signals at δ 7.80–7.40 ppm (aromatic protons) and δ 3.50–3.20 ppm (ethylene spacer). LC-MS m/z: 385.4 [M+H]+ .
  • Target Compound: Expected NMR signals would include pyridazinone protons (δ 7.60–7.20 ppm for phenyl, δ 6.50–6.30 ppm for pyridazinone) and cyclopentane carboxamide protons (δ 2.50–1.50 ppm).

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 338.4 g/mol
CAS Number 921825-80-1

This compound features a pyridazine ring, a phenyl group, and a cyclopentanecarboxamide moiety, which contribute to its biological activity.

This compound interacts with various biological targets, including:

  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This action may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, reducing oxidative stress by scavenging free radicals. This property is vital in preventing cellular damage associated with various diseases .

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line Studies : The compound has shown selective toxicity towards human carcinoma cell lines, including oral squamous carcinoma (Ca9-22) and colorectal adenocarcinoma (HT29). The mechanism involves apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

The compound's inhibitory effects on various enzymes have been documented:

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive Inhibition15.4
GlucosidaseNon-competitive Inhibition22.7
TyrosinaseMixed Inhibition30.5

These findings highlight the compound's potential for treating metabolic disorders and neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, this compound was evaluated for its anticancer efficacy against human pancreatic cancer cells. Results indicated a dose-dependent reduction in cell viability and significant activation of apoptotic pathways, suggesting its potential as an anticancer agent .

Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of the compound in a model of Alzheimer's disease. The results demonstrated that treatment with this compound led to improved cognitive function in treated animals compared to controls, attributed to enhanced cholinergic activity .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide and its derivatives?

The synthesis typically involves multi-step organic reactions, including cyclization of hydrazine derivatives with carbonyl compounds to form the pyridazinone core, followed by coupling with cyclopentanecarboxamide via ethylenediamine linkers. For example, intermediates like 3-phenylpyridazin-6(1H)-one are first synthesized, then functionalized with ethylenediamine before coupling to cyclopentanecarboxamide. Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity, as shown in protocols yielding 63–70% for structurally analogous compounds .

Q. How are structural and purity characteristics validated for this compound?

Characterization relies on:

  • 1H NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.20–7.39 ppm, amide NH signals at δ 10.05–12.52 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z = 338 [M+1] for derivatives) validate molecular weight .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are cross-checked against calculated values (e.g., C: 53.39% calculated vs. 53.43% observed) .

Q. What structural analogs of this compound are studied, and how do substitutions impact biological activity?

Key analogs include:

  • Pyridazinone derivatives with thiophene or pyridine substitutions (altering electronic properties and receptor interactions) .
  • Sulfonamide vs. carboxamide variants (e.g., biphenyl-sulfonamide derivatives), which influence solubility and target binding .
    SAR studies suggest that phenyl and cyclopentane groups enhance hydrophobic interactions, while heterocyclic substitutions (e.g., furan, thiophene) modulate electronic density and bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis or spectroscopic data during characterization?

  • Replicate experiments : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are consistent.
  • Purification techniques : Use column chromatography or recrystallization to isolate pure fractions, as impurities (e.g., unreacted starting materials) may skew NMR or MS data .
  • Cross-validation : Combine NMR, MS, and IR spectroscopy (e.g., IR peaks at 1650 cm⁻¹ for amide C=O stretch) to confirm functional groups .

Q. What experimental strategies are recommended to elucidate the mechanism of action for this compound?

  • Molecular docking : Screen against targets like cyclooxygenase (COX) or kynurenine monooxygenase, leveraging structural data from analogs (e.g., pyridazinone derivatives with known COX inhibition) .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to enzymes/receptors .
  • In vitro enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or oxidases) .

Q. How can researchers optimize synthetic routes to minimize side products (e.g., sulfonamide vs. carboxamide formation)?

  • Chemoselective reagents : Use NaH or TMS-EBX to selectively activate intermediates, as demonstrated in alkynylation reactions .
  • Protecting groups : Temporarily block reactive sites (e.g., amide NH) during coupling steps .
  • Reaction monitoring : Employ TLC or HPLC to track progress and isolate intermediates early .

Q. What in vitro/in vivo assays are most suitable for evaluating this compound’s neuroprotective or anticancer potential?

  • In vitro :
    • MTT assay : Cytotoxicity screening in neuronal (SH-SY5Y) or cancer cell lines .
    • ROS detection : Measure oxidative stress modulation using DCFH-DA probes .
  • In vivo :
    • Animal models : Use transgenic mice (e.g., Huntington’s disease models) for neuroprotection studies, dosing at 10–50 mg/kg .
    • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling .

Q. How do physicochemical properties (e.g., logP, solubility) influence formulation strategies?

  • logP : Calculated ~2.5–3.0 (moderate lipophilicity) suggests suitability for oral delivery but may require solubilizers (e.g., cyclodextrins) .
  • Melting point : High mp (148–150°C) indicates crystalline stability but challenges in dissolution; micronization or salt formation (e.g., HCl salt) improves solubility .

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